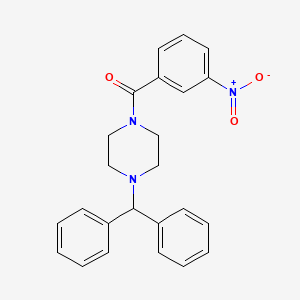
1-Benzhydryl-4-(3-nitrobenzoyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzhydryl-4-(3-nitrobenzoyl)piperazine is a benzhydryl compound . The benzhydryl motif is a fundamental component present in drugs which are anti-histamines, anti-hypertensive, anti-migraine, and anti-allergenic agents . The piperazine nucleus is capable of binding to multiple receptors with high affinity and therefore it has been classified as a privileged structure . The molecular formula of this compound is C18H19N3O3 .
Synthesis Analysis
The synthesis of 1-Benzhydryl-4-(3-nitrobenzoyl)piperazine involves the nucleophilic substitution of 1-benzhydryl piperazine with various acyl chlorides . The reaction is typically carried out in N,N-dimethyl formamide, and anhydrous potassium carbonate is added .Molecular Structure Analysis
The product obtained from the synthesis is characterized spectroscopically and finally confirmed by X-ray diffraction study . The structure reveals that the piperazine ring is in a chair conformation. The geometry around the S atom is distorted tetrahedral .Chemical Reactions Analysis
The synthesis of 1-Benzhydryl-4-(3-nitrobenzoyl)piperazine involves a nucleophilic substitution reaction . This reaction is typically monitored by TLC .Physical And Chemical Properties Analysis
The title compound, C23H23N3O4S, crystallizes in the monoclinic space group C2/c . There is a large discrepancy in the bond angles around the piperazine N atoms .Scientific Research Applications
Cancer Cell Cytotoxicity
A study by Yarim et al. (2012) found that derivatives of 1-Benzhydryl-4-(3-nitrobenzoyl)piperazine exhibited significant cytotoxicity against various cancer cell lines, including liver, breast, colon, gastric, and endometrial cancer cell lines. This indicates potential applications in cancer treatment research (Yarim, Koksal, Durmaz, & Atalay, 2012).
Antimicrobial and Antifungal Activities
Compounds derived from 1-Benzhydryl-4-(3-nitrobenzoyl)piperazine have demonstrated antimicrobial and antifungal properties. Yung et al. (1971) synthesized hydrazones of this compound and found activities against several bacterial and fungal species. Their research highlights the potential for developing new antimicrobial agents (Yung, Mahony, & Whitehouse, 1971).
Polymer Synthesis
In the field of polymer chemistry, Yu et al. (1999) reported the synthesis of a poly(amide−acylhydrazide−amide) using 1-Benzhydryl-4-(3-nitrobenzoyl)piperazine as one of the monomers. This research contributes to the development of new materials with potential applications in various industries (Yu, Seino, & Ueda, 1999).
Development of Antidepressant Drugs
Silanes et al. (2004) investigated compounds derived from 1-Benzhydryl-4-(3-nitrobenzoyl)piperazine for their potential as dual antidepressant drugs. Their study showed significant affinity for 5-HT(1A) receptors and serotonin reuptake inhibition, indicating the compound's potential in developing new treatments for depression (Silanes, Orus, Oficialdegui, Martínez Esparza, Lasheras, del Río, & Monge, 2004).
Antitubercular and Antileishmanial Activities
Thompson et al. (2016) explored the use of 1-Benzhydryl-4-(3-nitrobenzoyl)piperazine derivatives for treating tuberculosis and visceral leishmaniasis. They found that specific modifications to the compound could improve solubility and safety while maintaining activity against these diseases (Thompson, O’Connor, Blaser, Yardley, Maes, Gupta, Launay, Martin, Franzblau, Wan, Wang, Ma, & Denny, 2016).
Mechanism of Action
Target of Action
Derivatives of piperazine are known to have broad pharmacological action on the central nervous system (cns), especially on dopaminergic neurotransmission . They are also found to possess excellent pharmacological activities such as vasodilator, hypotensive, anti-viral, and cerebral blood flow increasing actions .
Mode of Action
It is known that piperazine derivatives can interact with multiple receptors with high affinity . This interaction could lead to changes in the function of these receptors, resulting in the observed pharmacological effects.
Biochemical Pathways
Given its broad action on the cns, it is likely that it affects multiple biochemical pathways, particularly those involving dopaminergic neurotransmission .
Pharmacokinetics
Compounds containing an amide bond with fluorine atom substitution can alter the chemical properties, disposition, and biological activities of drugs .
Result of Action
Piperazine derivatives are known to have a broad range of pharmacological effects, including vasodilation, hypotension, anti-viral activity, and increased cerebral blood flow .
properties
IUPAC Name |
(4-benzhydrylpiperazin-1-yl)-(3-nitrophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3/c28-24(21-12-7-13-22(18-21)27(29)30)26-16-14-25(15-17-26)23(19-8-3-1-4-9-19)20-10-5-2-6-11-20/h1-13,18,23H,14-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDGRAIZFVKUQSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


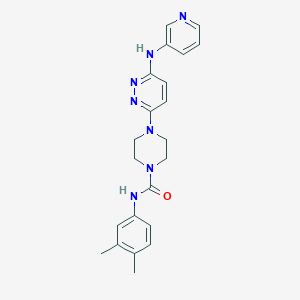
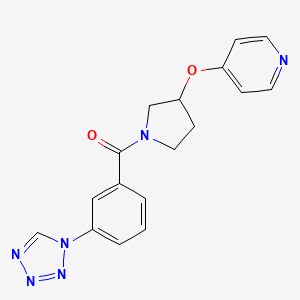

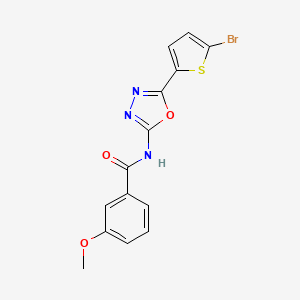
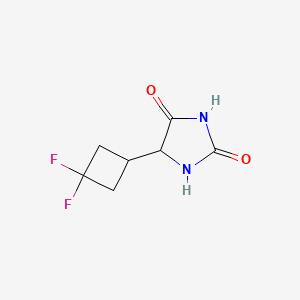
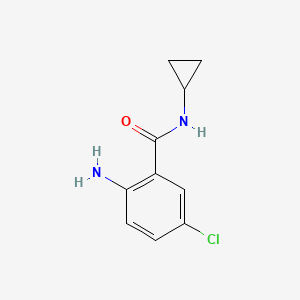

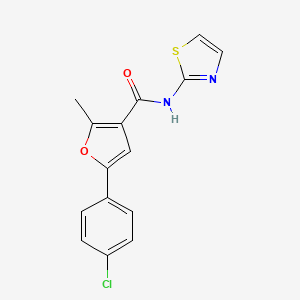
![Tert-butyl N-[1-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)azetidin-3-yl]-N-methylcarbamate](/img/structure/B2954407.png)
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-2-((4-methoxyphenyl)thio)acetamide](/img/structure/B2954409.png)
![Ethyl 2-((thioxo((4-(trifluoromethoxy)phenyl)amino)methyl)amino)-4,5,6,7-tetrahydrobenzo[B]thiophene-3-carboxylate](/img/structure/B2954410.png)
![5-methyl-N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B2954411.png)
![N-(3-cyanophenyl)-2-(3-ethyl-4-oxo-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2954412.png)